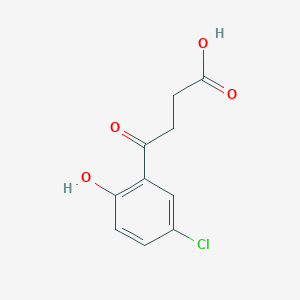

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid

Vue d'ensemble

Description

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro-substituted phenol group and a butanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

The available search results provide information regarding the applications and properties of compounds similar to "4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid," but not specifically that exact compound. Based on the search results, the related compounds have scientific uses such as in medicinal chemistry and as potential antimicrobial and anticancer agents.

Related Compounds and Their Applications

- 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid: This organic compound has a chlorinated aromatic ring, a methoxy group, and a carbamoyl group linked to a propanoic acid backbone. It has potential applications in medicinal chemistry and organic synthesis because its structural features may facilitate interactions with biological targets. It may interact with specific enzymes or receptors, modulating their activity, which could involve inhibition or activation of metabolic pathways, depending on the biological target.

- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues: These compounds were designed based on the oxadiazole-linked aryl core of tubulin inhibitors and have been evaluated for anticancer activity. One compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cancer cell lines. Some of these compounds also showed promising antibacterial activity .

- Oxazolidinone derivatives: These have been identified as potent Factor Xa (FXa) inhibitors. One such derivative, BAY 59-7939, is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity and is under clinical development for the prevention and treatment of thromboembolic diseases .

- 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives: The molecular structure and antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives have been studied. The results suggest that the hydrogen atom transfer (HAT) mechanism is thermodynamically more favored in the gas phase, while the sequential proton loss-electron transfer (SPLET) mechanism is more preferred in polar solvents. One derivative with R = t-Bu is predicted to be more antioxidant than ascorbic acid in both gas phase and polar solvents .

- Azole Derivatives: Some azole derivatives were prepared by replacing 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid with 4-(5-chloro-2 .

Table of Related Compounds and Their Applications

| Compound | Application |

|---|---|

| 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid | Medicinal chemistry, organic synthesis, potential antimicrobial and anticancer properties |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Anticancer and antibacterial activity |

| Oxazolidinone derivatives | Factor Xa (FXa) inhibitors, prevention and treatment of thromboembolic diseases |

| 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives | Antioxidant activity |

| Azole Derivatives | Antimicrobial agents |

Potential Areas of Scientific Research for this compound

- Antimicrobial Research: Given the antimicrobial activities of related compounds, research into the antimicrobial properties of this compound could be valuable .

- Anticancer Research: Considering the anticancer activity of similar compounds, exploring the potential anticancer properties of this compound could yield significant results .

- Antioxidant Research: Based on the analysis of antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, it may be worth studying the antioxidant activity of the title compound .

- Medicinal Chemistry: Given the potential applications of related compounds in medicinal chemistry, this compound could be investigated for its interactions with specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-hydroxyacetophenone: Shares the chloro-substituted phenol group but lacks the butanoic acid moiety.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a similar phenol group but with a different structural framework.

Uniqueness

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Activité Biologique

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorinated phenolic group and a butanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 240.67 g/mol. The unique structural features contribute to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains have been reported as low as 8 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines. For instance, it demonstrated significant activity against the SNB-19 glioma cell line, with a percentage growth inhibition (PGI) of approximately 65% at a concentration of 10 µM . Molecular docking studies suggest that the compound interacts with tubulin, which is crucial for cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyl and carbonyl groups in the structure allow for interaction with various enzymes, potentially modulating their activity.

- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study assessed the antibacterial activity of the compound against multiple bacterial strains using disc diffusion and broth dilution methods. Results showed that it had a broad spectrum of activity, with notable efficacy against Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 17.0 ± 0.40 mm at a concentration of 200 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 | 17.0 ± 0.40 |

| Escherichia coli | 8 | 17.0 ± 0.15 |

Study 2: Anticancer Activity

In another study focusing on anticancer effects, the compound was tested against various cancer cell lines as per the National Cancer Institute (NCI) protocol. The findings indicated significant cytotoxicity, particularly against glioma cells, reinforcing its potential as a therapeutic agent .

| Cancer Cell Line | IC50 (µM) | PGI (%) |

|---|---|---|

| SNB-19 | 10 | 65.12 |

| NCI-H460 | 10 | 55.61 |

Propriétés

IUPAC Name |

4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,12H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSVOTYKOZVOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.